CAII-IN-1 (3n) vs. Acetazolamide: Direct Comparative Potency Against Bovine CA-II
In a direct comparative enzymatic assay, CAII-IN-1 (compound 3n) demonstrates superior inhibitory activity against bovine CA-II compared to the standard clinical inhibitor acetazolamide, with both compounds tested under identical experimental conditions in the same study [1]. The assay employed a standardized colorimetric method measuring p-nitrophenyl acetate hydrolysis as a readout of CA-II enzymatic activity [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against bovine carbonic anhydrase II |
|---|---|
| Target Compound Data | 10.3 ± 0.62 µM |
| Comparator Or Baseline | Acetazolamide (standard clinical CA inhibitor) |
| Quantified Difference | Higher inhibitory activity (exact fold difference not numerically specified in primary source; qualitative superiority explicitly stated) |
| Conditions | Bovine CA-II enzyme; p-nitrophenyl acetate hydrolysis colorimetric assay; same study conditions |
Why This Matters
This head-to-head comparison establishes CAII-IN-1 as a more potent alternative to acetazolamide for bovine CA-II inhibition in enzymatic studies, enabling lower working concentrations or stronger signal-to-noise ratios in biochemical assays.
- [1] Rasool A, Batool Z, Khan M, Halim SA, Shafiq Z, Temirak A, Salem MA, Ali TE, Khan A, Al-Harrasi A. Bis-pharmacophore of cinnamaldehyde-clubbed thiosemicarbazones as potent carbonic anhydrase-II inhibitors. Sci Rep. 2022 Sep 27;12(1):16095. Abstract: 'Among all the synthesized derivatives, compound 3n...showed higher inhibitory activity as compared to the standard inhibitor, acetazolamide.' View Source
- [2] Rasool A, Batool Z, Khan M, et al. Bis-pharmacophore of cinnamaldehyde-clubbed thiosemicarbazones as potent carbonic anhydrase-II inhibitors. Sci Rep. 2022;12:16095. Methods section: CA-II inhibition assay using p-nitrophenyl acetate as substrate. View Source
